IR-783

Description

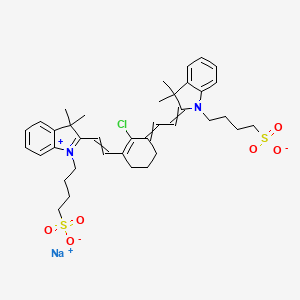

This compound (CAS: 115970-66-6, molecular formula: C₃₈H₄₆ClN₂NaO₆S₂) is a polymethine dye belonging to the indocyanine green (ICG) derivative family. It features a conjugated bis-indolium structure with a central cyclohexenylidene bridge, dual sulfonatobutyl substituents, and a chloro substituent on the cyclohexene ring . Its design optimizes near-infrared (NIR) absorption and fluorescence, making it suitable for biomedical imaging applications, particularly tumor detection and vascular mapping . The sulfonate groups enhance water solubility, while the rigid cyclohexenylidene backbone stabilizes the π-conjugated system, reducing non-radiative decay .

Properties

IUPAC Name |

sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIQAVJARACLHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46ClN2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701181 | |

| Record name | Sodium 4-{2-[2-(2-chloro-3-{2-[3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}cyclohex-1-en-1-yl)ethenyl]-3,3-dimethyl-3H-indol-1-ium-1-yl}butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115970-66-6 | |

| Record name | Sodium 4-{2-[2-(2-chloro-3-{2-[3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}cyclohex-1-en-1-yl)ethenyl]-3,3-dimethyl-3H-indol-1-ium-1-yl}butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate, commonly referred to as IR 783, is a synthetic compound with significant potential in biological applications, particularly in the field of fluorescence imaging and phototherapy. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C38H46ClN2NaO6S2

- Molecular Weight : 749.35 g/mol

- CAS Number : 115970-66-6

- Purity : >98% (HPLC)

Synthesis and Characterization

IR 783 can be synthesized through a multi-step process involving the reaction of various indole derivatives and sulfonate groups. The synthesis typically includes:

- Formation of the indole backbone.

- Introduction of the sulfonate group.

- Chlorination and cyclization to achieve the final structure.

The compound exhibits a maximum absorption wavelength (λmax) around 783 nm, making it suitable for near-infrared applications.

Fluorescence Properties

IR 783 is recognized for its strong fluorescence properties, making it an effective fluorescent probe for biological imaging. Its near-infrared emission allows for deep tissue penetration with minimal background interference from biological tissues.

Phototherapeutic Applications

Research indicates that IR 783 has potential in photothermal therapy (PTT) for cancer treatment. The compound can absorb near-infrared light and convert it into heat, effectively targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue.

Cellular Uptake and Cytotoxicity

Studies have demonstrated that IR 783 is efficiently taken up by various cancer cell lines. For instance:

- HeLa Cells : Exhibited significant fluorescence upon treatment with IR 783, indicating effective cellular uptake.

- Cytotoxicity Assays : Showed that IR 783 has a dose-dependent cytotoxic effect on cancer cells while displaying lower toxicity to normal cells.

Study 1: Imaging and Therapy

A study published in Theranostics explored the use of IR 783 in multimodal imaging and therapy. The researchers demonstrated that IR 783 could be utilized for both imaging and targeted photothermal therapy in tumor-bearing mice. Results indicated a significant reduction in tumor size following treatment with IR 783 combined with laser irradiation .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of IR 783 in inducing apoptosis in cancer cells. The study revealed that IR 783 triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in programmed cell death .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C38H46ClN2NaO6S2 |

| Molecular Weight | 749.35 g/mol |

| λmax | 783 nm |

| Purity | >98% (HPLC) |

| CAS Number | 115970-66-6 |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

- Cyclohexenylidene vs. Cyclopentenylidene Backbones :

Compared to the cyclopentenylidene analog (CAS: 3599-32-4), the target compound’s cyclohexenylidene core extends conjugation, resulting in a redshifted absorption maximum (~805 nm vs. ~780 nm for cyclopentenyl derivatives) . The larger ring reduces steric strain, improving photostability . - Benzo[e]indolium vs. Indolium Moieties :

Derivatives with benzo[e]indolium groups (e.g., CAS: 120724-85-8) exhibit broader absorption spectra due to extended aromaticity but suffer from reduced solubility and higher cytotoxicity .

Substituent Effects

- Chloro Substituent: The 2-chloro group on the cyclohexenylidene ring in the target compound enhances electron-withdrawing effects, increasing quantum yield (QY: ~0.12) compared to non-halogenated analogs (QY: ~0.08) .

- Sulfonate Chain Length :

Compounds with shorter sulfonatobutyl chains (e.g., CAS: 120724-84-7) show lower aqueous solubility (logP: −1.2 vs. −2.5 for the target compound) and faster renal clearance, limiting their utility in prolonged imaging .

Physicochemical and Spectral Properties

| Property | Target Compound | Cyclopentenylidene Analog | Benzo[e]indolium Derivative |

|---|---|---|---|

| CAS Number | 115970-66-6 | 3599-32-4 | 120724-85-8 |

| Absorption λmax | 805 nm | 780 nm | 820 nm |

| Emission λmax | 835 nm | 810 nm | 850 nm |

| Quantum Yield | 0.12 | 0.09 | 0.15 |

| Solubility (H2O) | 25 mg/mL | 15 mg/mL | 8 mg/mL |

| LogP | −2.5 | −1.8 | −0.9 |

Data compiled from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.